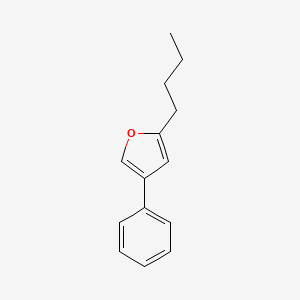
2-Butyl-4-phenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with a butyl group at the 2-position and a phenyl group at the 4-position. Furans are heterocyclic aromatic compounds that have gained significant attention due to their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-phenylfuran can be achieved through several methods, including:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones in the presence of an acid catalyst. For this compound, the starting materials would be 1,4-diketones with appropriate substituents.
Gold-Catalyzed Cycloisomerization: This method uses gold catalysts to cyclize enynes or allenes into furans.
Palladium-Catalyzed Reactions: Palladium catalysis enables the synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-4-phenylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofurans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the furan ring.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include substituted furans, dihydrofurans, and various oxygenated derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-4-phenylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development.
Wirkmechanismus
The mechanism of action of 2-Butyl-4-phenylfuran involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution, making it reactive towards electrophiles. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to biological targets. The exact molecular targets and pathways depend on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylfuran: Lacks the phenyl group, making it less aromatic and less reactive in electrophilic substitution reactions.
4-Phenylfuran: Lacks the butyl group, affecting its hydrophobicity and overall reactivity.
2,5-Dimethylfuran: Substituted with two methyl groups, making it more volatile and less hydrophobic compared to 2-Butyl-4-phenylfuran
Uniqueness
This compound is unique due to the presence of both butyl and phenyl groups, which enhance its hydrophobicity and reactivity. This combination of substituents makes it a versatile compound with diverse applications in various fields.
Eigenschaften
CAS-Nummer |
63591-11-7 |
|---|---|
Molekularformel |
C14H16O |
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-butyl-4-phenylfuran |
InChI |
InChI=1S/C14H16O/c1-2-3-9-14-10-13(11-15-14)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |
InChI-Schlüssel |
GYIXTWHHRVNNPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
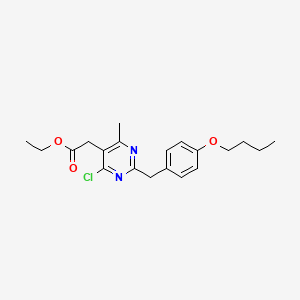
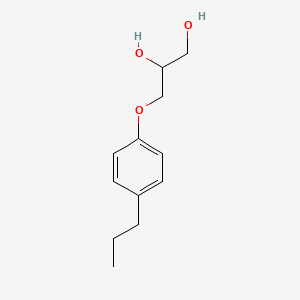
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
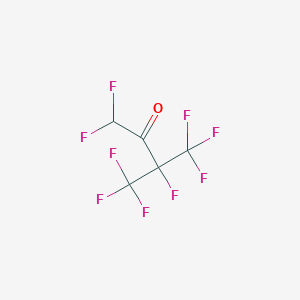
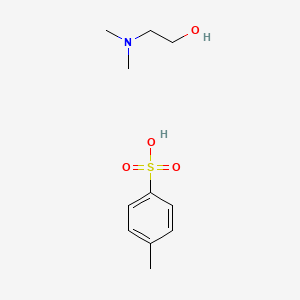
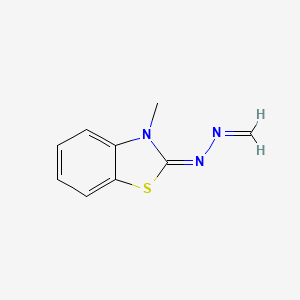
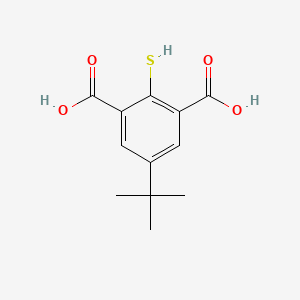
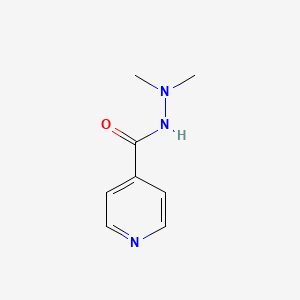
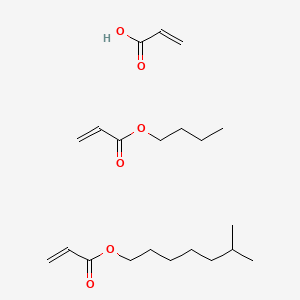
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)
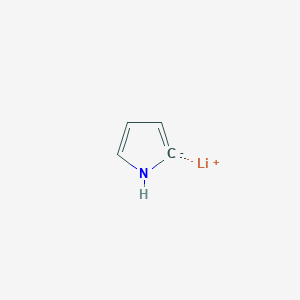
![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
